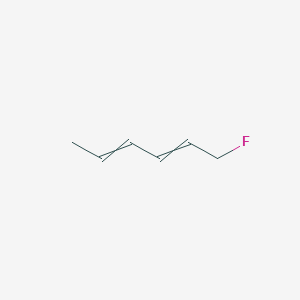
2-(Decylsulfanyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decylsulfanyl)oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom, with a decylsulfanyl group attached to the second carbon. This compound is part of the oxane family, which is known for its versatile chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylsulfanyl)oxane typically involves the reaction of tetrahydropyran with decanethiol in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Decylsulfanyl)oxane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The decylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted oxanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Decylsulfanyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 2-(Decylsulfanyl)oxane involves its interaction with specific molecular targets. The decylsulfanyl group can interact with hydrophobic regions of proteins or cell membranes, altering their function. The oxane ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler oxane compound without the decylsulfanyl group.
2-(Octylsulfanyl)oxane: Similar structure but with an octyl group instead of a decyl group.
2-(Dodecylsulfanyl)oxane: Similar structure but with a dodecyl group instead of a decyl group.
Uniqueness
2-(Decylsulfanyl)oxane is unique due to the presence of the decylsulfanyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug delivery and material science.
Propriétés
Numéro CAS |
388090-91-3 |
|---|---|
Formule moléculaire |
C15H30OS |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
2-decylsulfanyloxane |
InChI |
InChI=1S/C15H30OS/c1-2-3-4-5-6-7-8-11-14-17-15-12-9-10-13-16-15/h15H,2-14H2,1H3 |
Clé InChI |
YOPURLGMBUSDMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


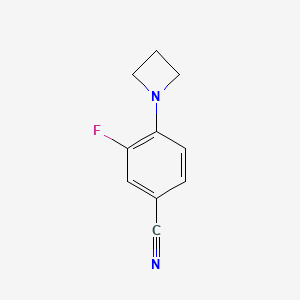
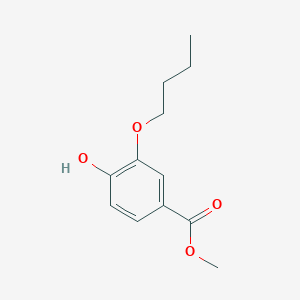
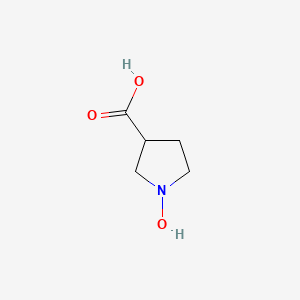
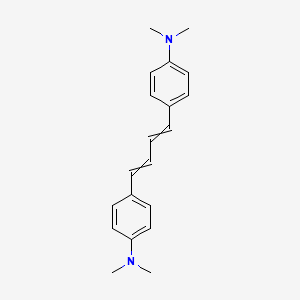
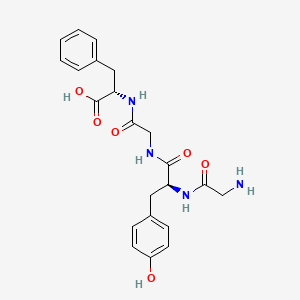
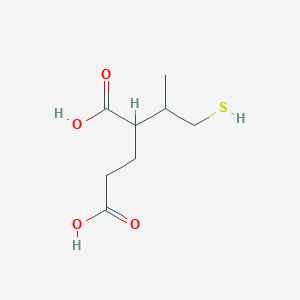
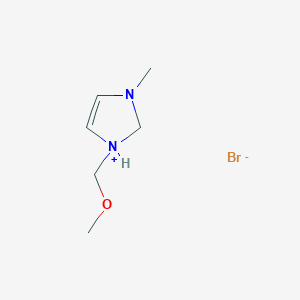
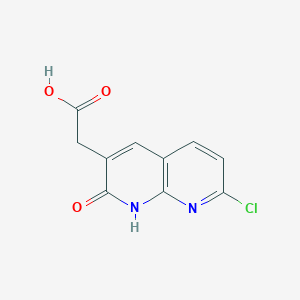
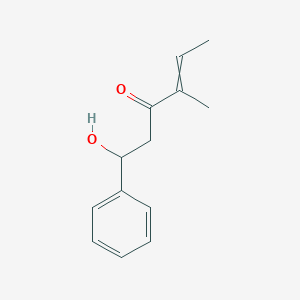
![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)
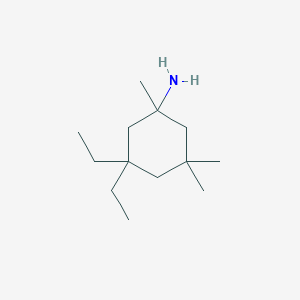
stannane](/img/structure/B14257842.png)
